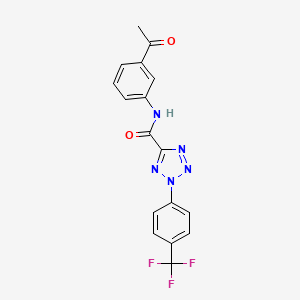

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a carboxamide group. The tetrazole ring is linked to two aromatic moieties: a 3-acetylphenyl group and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetyl group may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O2/c1-10(26)11-3-2-4-13(9-11)21-16(27)15-22-24-25(23-15)14-7-5-12(6-8-14)17(18,19)20/h2-9H,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLVJFXBXFWBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Coupling Reactions: The final step involves coupling the tetrazole ring with the acetylphenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrazole derivatives, including N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. Research indicates that compounds with tetrazole moieties exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrazoles showed promising activity against human glioblastoma and melanoma cell lines, with IC50 values indicating significant potency (IC50 < 30 µM) .

Antimicrobial Properties

Tetrazole derivatives have also been investigated for their antimicrobial effects. A specific compound in this category was shown to inhibit bacterial growth effectively, suggesting potential for development as an antibacterial agent . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antimalarial Activity

The compound has been evaluated for antimalarial activity, showing effectiveness against Plasmodium falciparum strains. The structure-activity relationship (SAR) studies indicated that modifications to the tetrazole ring could enhance potency against malaria parasites .

Pharmacological Mechanisms

Inhibition of Enzymatic Activity

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has been studied for its ability to inhibit specific enzymes related to disease pathways. For example, it has been shown to inhibit aldehyde dehydrogenase (ALDH), which is implicated in drug metabolism and addiction pathways . This inhibition may provide therapeutic avenues for treating substance use disorders.

Neuroprotective Effects

There is emerging evidence that tetrazole compounds can exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

Synthesis of Functional Materials

The unique chemical structure of N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide allows it to be used in the synthesis of functional materials, such as polymers and coatings with enhanced thermal stability and chemical resistance . These materials could find applications in electronics and protective coatings.

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Research Study

In a recent study evaluating a series of tetrazole derivatives, N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide was identified as one of the most potent compounds against glioblastoma cell lines. The study utilized MTT assays to determine cell viability, revealing an IC50 value significantly lower than standard chemotherapeutics . -

Antimicrobial Efficacy Assessment

A comprehensive assessment was conducted on various tetrazole derivatives, including the compound , where it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate antimicrobial activity, confirming its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

- N-(3-Acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide (CAS RN: 70977-46-7)

- Molecular Formula : C₁₀H₈FN₅O₃

- Molecular Weight : 265.20 g/mol

- Key Differences :

- Replaces the trifluoromethylphenyl group with a 5-fluoro-2-hydroxyphenyl substituent.

- The hydroxyl and fluorine groups increase polarity compared to the lipophilic trifluoromethyl group in the target compound .

- Lower molecular weight (265.20 vs. ~379.3 g/mol for the target compound) may improve solubility but reduce membrane permeability.

Carboxamide Derivatives with Heterocyclic Cores

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂

- Purity : 42%

- Key Differences :

- Replaces the tetrazole with a thiazole ring and introduces a nitrothiophene moiety.

- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Molecular Formula : C₁₄H₇F₂N₃O₃S₂

- Purity : 99.05%

- Key Differences :

- Differs in substituents (3,5-difluorophenyl vs. acetylphenyl/trifluoromethylphenyl).

- Higher purity suggests better synthetic reproducibility compared to the 42% purity compound .

Agrochemical Analogues with Trifluoromethyl Groups

- Compounds from Patent EP 2023 (M.28 Ryanodine receptor-modulators) Examples: Chlorantraniliprole, Cyantraniliprole Key Differences:

- These agrochemicals use anthranilic diamide scaffolds instead of tetrazoles.

- The trifluoromethyl group is a common feature, highlighting its role in enhancing insecticidal activity and resistance to degradation .

Triazole/Oxazole Carboxamides

- N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS RN: 951893-66-6 Key Differences:

- Replaces tetrazole with a triazole ring, which has different hydrogen-bonding capabilities and metabolic stability.

- The 2-methylphenyl group introduces steric hindrance absent in the target compound .

Biological Activity

N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₆F₃N₅O

- Molecular Weight : 375.30 g/mol

- CAS Number : 1396675-65-2

Synthesis

The synthesis of N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process including the formation of the tetrazole ring through cyclization reactions. The compound can be synthesized using methods such as Ugi reactions or microwave-assisted synthesis, which enhance yield and purity.

Anticancer Activity

Recent studies have explored the anticancer properties of tetrazole derivatives, including N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. The compound has shown promising activity against various cancer cell lines.

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells. For instance, related tetrazole compounds have been reported with IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Antimalarial Activity

In addition to its anticancer effects, this compound class has been evaluated for antimalarial activity. A study on tetrazole-based compounds revealed that certain derivatives exhibited potent activity against Plasmodium falciparum, with mechanisms potentially involving inhibition of hemozoin formation . This suggests that N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide may also possess similar antimalarial properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl rings and the tetrazole moiety significantly influence biological activity. Key findings include:

- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl rings enhances cytotoxicity.

- Ring Structure : The tetrazole ring is critical for maintaining activity, with variations leading to differing levels of potency against cancer cells and malaria parasites .

Case Studies

- Anticancer Studies : In a comparative study involving various tetrazole derivatives, N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide was found to be equipotent with established chemotherapeutics like doxorubicin in certain cell lines, highlighting its potential as a lead compound for further development .

- Antimalarial Screening : A phenotypic screening identified a series of tetrazoles with fast-kill kinetics against P. falciparum. Compounds similar to N-(3-acetylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide were noted for their low resistance development, making them candidates for further optimization in malaria treatment strategies .

Q & A

Basic Research Question

- NMR : Analyze , , and NMR spectra to confirm substituent positions. The trifluoromethyl group shows a characteristic triplet in NMR at ~-60 ppm .

- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H] ~446.1) and assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values .

What preliminary biological activities have been reported for this compound, and what assays are suitable for replication?

Basic Research Question

While direct data on this compound is limited, structurally related tetrazole-carboxamides exhibit enzyme inhibition (e.g., kinases) and anticancer activity. Use:

- In vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) .

Note : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS .

How can researchers resolve low yield or purity during scale-up synthesis?

Advanced Research Question

Common issues arise from trifluoromethyl group stability and byproduct formation. Solutions:

- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

- Reaction Optimization : Replace traditional solvents (THF) with DMF to improve solubility of aromatic intermediates .

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps to enhance coupling efficiency .

How should researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1\text{H}1H NMR shifts)?

Advanced Research Question

Unexpected shifts may stem from tautomerism in the tetrazole ring or solvent effects. Approaches:

- Variable Temperature NMR : Perform experiments (25–80°C) to identify dynamic tautomeric equilibria .

- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals from acetyl and trifluoromethyl groups .

What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Advanced Research Question

- Target Identification : Perform kinase profiling panels or use affinity-based pull-down assays with biotinylated derivatives .

- Molecular Docking : Model interactions with putative targets (e.g., PI3K or EGFR kinases) using software like AutoDock Vina. Validate with mutagenesis studies .

- Metabolomics : Track cellular metabolite changes via LC-MS to identify pathways affected (e.g., apoptosis or glycolysis) .

How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

Advanced Research Question

- Substituent Variation : Replace the 3-acetylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding. Modify the trifluoromethyl position to reduce off-target effects .

- Bioisosteric Replacement : Substitute the tetrazole ring with 1,2,4-triazole to assess impact on stability and activity .

- In Silico Screening : Use QSAR models to prioritize analogs based on predicted IC values against key targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.